molecular formula C20H30O6 B129118 Bis(2-butoxyethyl) phthalate CAS No. 117-83-9

Bis(2-butoxyethyl) phthalate

Cat. No. B129118
CAS RN: 117-83-9
M. Wt: 366.4 g/mol
InChI Key: CMCJNODIWQEOAI-UHFFFAOYSA-N
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Description

Bis(2-butoxyethyl) phthalate (BBEP) is an organic compound used in a variety of applications, including cosmetics, plastics, and pharmaceuticals. BBEP is a colorless, odorless, and non-toxic substance that has a low potential for environmental persistence. BBEP is a phthalate ester, a type of plasticizer that increases the flexibility, transparency, and durability of plastics. It is also used as a solvent in paint and coating formulations. In recent years, BBEP has been studied for its potential applications in biomedical and scientific research.

Scientific Research Applications

Environmental Monitoring and Analysis

Bis(2-butoxyethyl) phthalate, among other phthalates, has been detected in various environmental samples, necessitating the development of methods for its analysis and quantification. An advanced method using Basolite® F300 metal-organic framework has been applied for the extraction of phthalic acid esters, including this compound, from water samples. This method is significant for environmental monitoring, especially in water quality control (González-Sálamo et al., 2019).

Phthalate Detection in Food and Beverages

The detection of phthalates in food and beverages is crucial due to their potential health risks. A method involving chloromethylated polystyrene magnetic nanospheres followed by gas chromatography-mass spectrometry has been developed to determine this compound in beverage samples. This technique highlights the importance of monitoring phthalate levels in consumables to ensure public health safety (Cao et al., 2014).

Toxicological Research

This compound's impact on biological systems is an area of active research due to concerns about its potential as an endocrine disruptor. Studies have explored the effects of this compound exposure on the development of fetal Leydig cells in rats, offering insights into its reproductive and developmental toxicity. Such research is vital for understanding the health implications of exposure to this compound (Liu et al., 2021).

Analytical Method Development

The development of analytical methods for the precise quantification of this compound in various matrices is essential for both environmental monitoring and ensuring food safety. An improved gas chromatography-mass spectrometry (GC-MS) method offers a simple, rapid, and precise quantification of phthalates in drinking water, demonstrating the ongoing efforts to improve the detection and analysis of these compounds (Otero et al., 2015).

Mechanism of Action

Target of Action

Bis(2-butoxyethyl) phthalate (BBOP) primarily targets the endocrine system . It is known to interfere with the biosynthesis of steroid hormones in the adrenal cortex . It also has a significant impact on Leydig cells, which are responsible for testosterone production in the testes .

Mode of Action

BBOP interacts with its targets by inducing oxidative stress and apoptosis . It decreases the levels of AKT1/AKT2, mTOR, ERK1/2 phosphorylation, and GSK3β and SIRT1 . This interaction leads to changes in the cellular environment, affecting the normal functioning of the cells.

Biochemical Pathways

BBOP affects multiple biochemical pathways. It activates PPAR-α and perturbs fatty acid metabolism . It also induces cell proliferation and decreases apoptosis . The production of reactive oxygen species and oxidative stress are also part of the biochemical changes induced by BBOP .

Pharmacokinetics

Like most phthalates, it is non-volatile and remains liquid over a wide range of temperatures , suggesting that it may have a long half-life in the body and environment.

Result of Action

The action of BBOP leads to several molecular and cellular effects. It decreases serum testosterone, luteinizing hormone, and follicle-stimulating hormone levels . It also downregulates Cyp11a1, Insl3, Hsd11b1, and Dhh in the testes, and Lhb and Fshb mRNAs in the pituitary gland . These changes can lead to delayed puberty onset .

Action Environment

Environmental factors can influence the action, efficacy, and stability of BBOP. For instance, its solubility in different media can affect its bioavailability and distribution . Moreover, its stability over a wide range of temperatures suggests that it can persist in various environmental conditions, potentially leading to long-term exposure.

Safety and Hazards

Bis(2-butoxyethyl) phthalate is mildly toxic by ingestion . When heated to decomposition, it emits acrid smoke and irritating fumes . It is recommended to avoid breathing its vapors, mist, or gas, and to use personal protective equipment when handling it .

Biochemical Analysis

Biochemical Properties

Bis(2-butoxyethyl) phthalate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The compound can inhibit or induce the activity of these enzymes, leading to alterations in metabolic pathways. Additionally, this compound can bind to proteins, affecting their structure and function. These interactions can result in changes in cellular processes and overall biochemical homeostasis .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In Leydig cells, it has been found to increase oxidative stress and apoptosis, leading to delayed puberty onset in male rats . The compound influences cell signaling pathways, such as the AKT, mTOR, and ERK1/2 pathways, which are crucial for cell growth and survival . Additionally, this compound can alter gene expression, affecting the levels of key hormones and proteins involved in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For example, the compound has been shown to inhibit the phosphorylation of AKT1, AKT2, and ERK1/2 signaling proteins, which are essential for cell proliferation and survival . This inhibition can result in decreased cell viability and increased apoptosis. Additionally, this compound can induce oxidative stress by generating reactive oxygen species, further contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound can lead to sustained oxidative stress and apoptosis in Leydig cells . Additionally, the compound’s degradation products may have different biochemical properties, further complicating its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function. At higher doses, it can induce significant toxic effects, such as decreased testosterone production and increased apoptosis in Leydig cells . Threshold effects have been observed, where certain dosages result in marked changes in cellular processes and overall organism health .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, where it can exert its effects . Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability .

Subcellular Localization

This compound’s subcellular localization can affect its activity and function. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects .

properties

IUPAC Name

bis(2-butoxyethyl) benzene-1,2-dicarboxylate
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InChI

InChI=1S/C20H30O6/c1-3-5-11-23-13-15-25-19(21)17-9-7-8-10-18(17)20(22)26-16-14-24-12-6-4-2/h7-10H,3-6,11-16H2,1-2H3
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InChI Key

CMCJNODIWQEOAI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCOCCOC(=O)C1=CC=CC=C1C(=O)OCCOCCCC
Source PubChem
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Molecular Formula

C20H30O6
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DSSTOX Substance ID

DTXSID9047174
Record name Bis(2-butoxyethyl) phthalate
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Molecular Weight

366.4 g/mol
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Physical Description

Colorless liquid; [Hawley]
Record name Bis(2-butoxyethyl) phthalate
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Boiling Point

270 °C
Record name BIS(2-BUTOXYETHYL) PHTHALATE
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Flash Point

407 °F; 208 °C (CLOSED CUP), 407 °F (208 °C) (Open cup)
Record name BIS(2-BUTOXYETHYL) PHTHALATE
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Solubility

Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, Soluble in organic solvents, In water, 300 mg/L, temp not specified
Record name BIS(2-BUTOXYETHYL) PHTHALATE
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Density

1.06 at 20 °C
Record name BIS(2-BUTOXYETHYL) PHTHALATE
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Vapor Pressure

0.00217 [mmHg]
Record name Bis(2-butoxyethyl) phthalate
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Color/Form

Colorless liquid

CAS RN

117-83-9
Record name Bis(2-butoxyethyl) phthalate
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Record name Bis(2-butoxyethyl) phthalate
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Record name DIBUTOXYETHYLPHTHALATE
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Melting Point

FP: -55 °C
Record name BIS(2-BUTOXYETHYL) PHTHALATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Bis(2-butoxyethyl) phthalate affect hormone production in male rats?

A: Research indicates that this compound exposure can disrupt hormone production in male rats, specifically targeting Leydig cells responsible for testosterone synthesis. Studies have shown that exposure to this phthalate, particularly at higher doses, can lead to decreased serum testosterone, luteinizing hormone, and follicle-stimulating hormone levels in pubertal rats . This hormonal disruption is linked to impaired Leydig cell development, characterized by reduced cell number and downregulation of key genes involved in testosterone synthesis, such as Cyp11a1, Insl3, Hsd11b1, and Dhh .

Q2: What are the potential mechanisms behind this compound's effects on Leydig cells?

A2: Studies suggest that this compound may exert its effects on Leydig cells through multiple pathways:

    Q3: Can you describe a novel method for detecting phthalate esters, including this compound, in beverages?

    A: A recent study describes a highly sensitive and efficient method for detecting trace amounts of phthalate esters, including this compound, in beverages. The method utilizes ultrasound-assisted magnetic solid-phase extraction (MSPE) with chloromethylated polystyrene-coated Fe3O4 nanospheres as magnetic adsorbents, coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS) for analysis.

      Q4: How does this compound affect the adrenal glands?

      A: Research suggests that this compound can also impact adrenal gland function, particularly the production of steroid hormones . Exposure in male rats has been shown to reduce serum corticosterone and aldosterone levels, key hormones involved in stress response and electrolyte balance, respectively .

      • Downregulation of Steroidogenesis-Related Genes: this compound exposure can suppress the expression of genes involved in steroid hormone synthesis within the adrenal glands, such as Scarb1, Star, Cyp11a1, Cyp21, Cyp11b1, and Cyp11b2 .
      • Disruption of Transcription Factor Pathways: The phthalate may interfere with the activity of nuclear receptors like NR5A1, NR4A1, and NR4A2, critical regulators of steroidogenesis gene expression .

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